molecular formula C20H18ClNO3 B1326584 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-05-1

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1326584
CAS RN: 863185-05-1
M. Wt: 355.8 g/mol
InChI Key: XHWUFAQWILHRAZ-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C20H18ClNO3 and a molecular weight of 355.82 .


Synthesis Analysis

There are several methods for the synthesis of quinoline compounds . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid consists of a quinoline core with a chlorine atom at the 8th position, an isobutoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, such as 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, are vital scaffolds in drug discovery. They are known for their wide range of biological activities and are used in the synthesis of various pharmacologically active molecules . The presence of the chloro and isobutoxyphenyl groups may enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Synthesis of Heterocyclic Compounds

The quinoline core is an essential segment in the synthesis of bioactive heterocyclic compounds. It serves as a precursor for constructing complex molecules with potential pharmacological activities. The versatility of the quinoline scaffold allows for various functionalizations, which can lead to the development of new compounds with desired properties .

Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid derivatives have been investigated for their potential as alkaline phosphatase inhibitors. These inhibitors are significant in the treatment of diseases like hypophosphatasia. The specific substituents on the quinoline ring can be modified to enhance the inhibitory activity and selectivity .

Antimicrobial Agents

The structural complexity of quinoline derivatives provides a platform for the development of antimicrobial agents. The electron-donating and electron-withdrawing substituents on the phenyl ring can be optimized to target a broad spectrum of microbial pathogens, offering a promising route for new antimicrobial drug development .

Anti-Inflammatory Agents

Quinoline derivatives have shown potential as anti-inflammatory agents. The modification of the quinoline ring with various substituents, like the isobutoxyphenyl group, can lead to compounds with potent anti-inflammatory properties. This application is particularly relevant in the design of drugs for chronic inflammatory diseases .

Agricultural Chemicals

The quinoline scaffold is also used in the synthesis of agricultural chemicals. These compounds can serve as growth promoters, pesticides, or herbicides. The structural diversity of quinoline derivatives allows for the creation of specialized molecules that can enhance agricultural productivity and protect crops from pests .

Mechanism of Action

properties

IUPAC Name

8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWUFAQWILHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169116
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

CAS RN

863185-05-1
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863185-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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